4-Amino-3,5-dichlorobenzaldehyde 4-Amino-3,5-dichlorobenzaldehyde 4-Amino-3,5-dichlorobenzaldehyde is an impurity of Clenbuterol and is used as a reagent in the synthesis of pyrazolopyridine derivatives as inhibitors of phosphodiesterase-4 (PDE-IV) and production of tumor necrosis factor-α (TNF-α). 4-Amino-3,5-dichlorobenzaldehyde is also used as a reagent in the synthesis of amino acid derivatives as neuropeptide Y antagonists.
Brand Name: Vulcanchem
CAS No.: 62909-66-4
VCID: VC21353097
InChI: InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
SMILES: C1=C(C=C(C(=C1Cl)N)Cl)C=O
Molecular Formula: C7H5Cl2NO
Molecular Weight: 190.02 g/mol

4-Amino-3,5-dichlorobenzaldehyde

CAS No.: 62909-66-4

Cat. No.: VC21353097

Molecular Formula: C7H5Cl2NO

Molecular Weight: 190.02 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Amino-3,5-dichlorobenzaldehyde - 62909-66-4

CAS No. 62909-66-4
Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
IUPAC Name 4-amino-3,5-dichlorobenzaldehyde
Standard InChI InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
Standard InChI Key LDCXVGKWQBEJRH-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)N)Cl)C=O
Canonical SMILES C1=C(C=C(C(=C1Cl)N)Cl)C=O

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Amino-3,5-dichlorobenzaldehyde is essential for its effective utilization in chemical synthesis and other applications. This section provides a detailed overview of its fundamental characteristics.

Basic Identification and Structure

4-Amino-3,5-dichlorobenzaldehyde is identified by its unique chemical structure and various registry numbers that facilitate its recognition in chemical databases and literature. Table 1 summarizes the basic identification parameters of this compound.

Table 1: Basic Identification Parameters of 4-Amino-3,5-dichlorobenzaldehyde

ParameterValue
CAS Number62909-66-4
Molecular FormulaC7H5Cl2NO
Molecular Weight190.03 g/mol
IUPAC Name4-amino-3,5-dichlorobenzaldehyde
MDL NumberMFCD16656998
InChIInChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
InChIKeyLDCXVGKWQBEJRH-UHFFFAOYSA-N
SynonymsBenzaldehyde, 4-amino-3,5-dichloro-; Clenbuterol EP Impurity; Clenbuterol EP Impurity A

The molecular structure of 4-Amino-3,5-dichlorobenzaldehyde consists of a benzene ring with an aldehyde group (-CHO) at position 1, an amino group (-NH2) at position 4, and chlorine atoms at positions 3 and 5. This arrangement of functional groups contributes to its unique chemical behavior and reactivity patterns.

Chemical Properties and Reactivity

The chemical behavior of 4-Amino-3,5-dichlorobenzaldehyde is determined by the presence of its three key functional groups: the aldehyde, the amino group, and the chlorine substituents. Each of these groups contributes to specific reactivity patterns:

  • The aldehyde group (-CHO) is highly reactive toward nucleophiles and can participate in various condensation reactions, including reactions with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and in aldol-type reactions.

  • The amino group (-NH2) serves as a nucleophile and can participate in various reactions, including acylation, alkylation, and diazotization. It also influences the electronic properties of the benzene ring through its electron-donating effect.

  • The chlorine atoms, being electron-withdrawing groups, activate the benzene ring toward nucleophilic aromatic substitution reactions at specific positions. They also influence the reactivity of both the aldehyde and amino groups through electronic effects.

The combination of these functional groups creates a unique reactivity profile that makes 4-Amino-3,5-dichlorobenzaldehyde valuable in diverse synthetic applications. For example, the aldehyde group can undergo condensation reactions while the amino group remains available for further transformations, allowing for sequential functionalization in the synthesis of complex molecules.

Synthesis and Preparation Methods

Several methods have been reported for the synthesis of 4-Amino-3,5-dichlorobenzaldehyde, each with specific advantages depending on the scale of production, available starting materials, and desired purity. This section discusses the primary synthetic routes to this compound.

Reduction of 2-Aminobenzonitrile Derivatives

One established method for the preparation of 4-Amino-3,5-dichlorobenzaldehyde involves the reduction of the corresponding 2-aminobenzonitrile derivative. According to literature procedures referenced in the search results, 2-amino-3,5-dichlorobenzonitrile can be reduced to form the target aldehyde . This approach typically involves selective reduction of the nitrile group to an aldehyde while preserving other functional groups, such as the amino and chloro substituents.

The reduction can be achieved using various reducing agents, with diisobutylaluminum hydride (DIBAL-H) being a common choice for the selective conversion of nitriles to aldehydes. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or toluene at low temperatures to ensure selectivity.

Direct Chlorination of 4-Aminobenzaldehyde

Another potential route to 4-Amino-3,5-dichlorobenzaldehyde involves the direct chlorination of 4-aminobenzaldehyde. The chlorination process would need to be carefully controlled to achieve selective substitution at the 3 and 5 positions while preserving the amino and aldehyde functional groups.

Such chlorination reactions typically employ chlorinating agents like N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), or elemental chlorine (Cl2) in the presence of a suitable solvent and catalyst. The electron-donating nature of the amino group directs the chlorination to the ortho and para positions relative to itself, which in this case would be the meta positions relative to the aldehyde (i.e., positions 3 and 5 on the benzene ring).

Alternative Synthetic Approaches

Additional synthetic approaches to 4-Amino-3,5-dichlorobenzaldehyde may include:

  • Formylation of 4-amino-3,5-dichlorobenzene: This approach would involve introducing an aldehyde group to 4-amino-3,5-dichlorobenzene through formylation reactions such as the Vilsmeier-Haack reaction or direct ortho-lithiation followed by treatment with a formylating agent.

  • Selective reduction of 4-amino-3,5-dichlorobenzoic acid or its derivatives: This method would involve converting the carboxylic acid group to an aldehyde through techniques such as reduction to the alcohol followed by oxidation, or via direct reduction using specific reagents like lithium tri-tert-butoxyaluminum hydride.

  • Protection-deprotection strategies: In some cases, it may be necessary to protect certain functional groups (e.g., the amino group) during synthesis to prevent undesired side reactions, followed by deprotection after the key transformations have been completed.

The choice of synthetic method depends on factors such as the availability of starting materials, scale of production, required purity, and economic considerations. Industrial production of 4-Amino-3,5-dichlorobenzaldehyde would likely employ optimized processes that balance these factors while adhering to safety and environmental regulations.

Applications in Chemical Synthesis

4-Amino-3,5-dichlorobenzaldehyde serves as a versatile building block in the synthesis of various compounds with scientific and industrial importance. Its unique structure, featuring an aldehyde group, an amino functionality, and two chlorine substituents, enables its participation in diverse chemical transformations. This section highlights the major applications of this compound in chemical synthesis.

Synthesis of Pyrazolopyridine Derivatives

4-Amino-3,5-dichlorobenzaldehyde is utilized as a key reagent in the synthesis of pyrazolopyridine derivatives, which have significant pharmaceutical relevance . These derivatives are known to function as inhibitors of phosphodiesterase-4 (PDE-IV), an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. PDE-IV inhibitors have therapeutic potential in the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

The aldehyde group of 4-Amino-3,5-dichlorobenzaldehyde typically participates in condensation reactions with appropriate hydrazine derivatives to form hydrazones, which can then undergo cyclization reactions to form the pyrazole ring. Subsequent transformations lead to the formation of the pyrazolopyridine scaffold, with the amino and chloro substituents providing opportunities for further structural modifications.

Development of Neuropeptide Y Antagonists

Another significant application of 4-Amino-3,5-dichlorobenzaldehyde is in the synthesis of amino acid derivatives that function as neuropeptide Y antagonists . Neuropeptide Y is a neurotransmitter involved in various physiological processes, including appetite regulation, anxiety, and pain perception. Antagonists of neuropeptide Y receptors have potential therapeutic applications in conditions such as obesity, anxiety disorders, and chronic pain.

In this context, 4-Amino-3,5-dichlorobenzaldehyde serves as a precursor for the development of molecules that can interact with neuropeptide Y receptors. The aldehyde functionality allows for coupling with amino acids or their derivatives through reductive amination or similar reactions, while the amino and chloro groups contribute to the binding properties of the resulting compounds.

Formation of Schiff Bases and Hydrazones

The aldehyde group of 4-Amino-3,5-dichlorobenzaldehyde readily reacts with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones. These transformations are fundamental in organic synthesis and have applications in the development of ligands for coordination chemistry, materials with interesting optical properties, and precursors for heterocyclic compounds.

Pharmacological Applications

4-Amino-3,5-dichlorobenzaldehyde has significant relevance in pharmaceutical research and development, primarily as a synthetic intermediate for various bioactive compounds. This section explores its contributions to pharmacological applications.

PDE-IV Inhibitors and Anti-inflammatory Agents

As mentioned earlier, 4-Amino-3,5-dichlorobenzaldehyde is used in the synthesis of pyrazolopyridine derivatives that function as inhibitors of phosphodiesterase-4 (PDE-IV) . PDE-IV inhibitors have important anti-inflammatory properties and are used in the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

The inhibition of PDE-IV leads to increased levels of intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of pro-inflammatory cells and mediators. By contributing to the synthesis of such inhibitors, 4-Amino-3,5-dichlorobenzaldehyde indirectly supports the development of anti-inflammatory therapeutics.

Modulators of TNF-alpha Production

Another pharmacological application of 4-Amino-3,5-dichlorobenzaldehyde is in the synthesis of compounds that modulate the production of tumor necrosis factor-alpha (TNF-alpha) . TNF-alpha is a cytokine involved in systemic inflammation and is implicated in various inflammatory and autoimmune conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Modulators of TNF-alpha production, including inhibitors, have therapeutic potential in the management of these conditions. By serving as a building block for such modulators, 4-Amino-3,5-dichlorobenzaldehyde contributes to the development of targeted therapies for inflammatory disorders.

Neuropeptide Y Antagonists and Neurological Applications

4-Amino-3,5-dichlorobenzaldehyde is used in the synthesis of amino acid derivatives that function as neuropeptide Y antagonists . These antagonists have potential applications in the treatment of various neurological and psychiatric conditions, including anxiety disorders, depression, obesity, and epilepsy.

Neuropeptide Y is involved in numerous physiological processes within the central and peripheral nervous systems, and its receptors represent important targets for drug development. By facilitating the synthesis of compounds that interact with these receptors, 4-Amino-3,5-dichlorobenzaldehyde supports research in neuropsychopharmacology and the development of novel therapeutic approaches for neurological disorders.

Comparison with Similar Compounds

To better understand the unique properties and applications of 4-Amino-3,5-dichlorobenzaldehyde, it is valuable to compare it with structurally similar compounds. This comparison highlights the impact of specific structural features on chemical reactivity, physical properties, and applications.

Comparison with 3,5-Dichlorobenzaldehyde

3,5-Dichlorobenzaldehyde differs from 4-Amino-3,5-dichlorobenzaldehyde solely by the absence of the amino group at position 4. This structural difference significantly impacts the compound's properties and reactivity .

Table 2: Comparison between 4-Amino-3,5-dichlorobenzaldehyde and 3,5-Dichlorobenzaldehyde

Property/Characteristic4-Amino-3,5-dichlorobenzaldehyde3,5-Dichlorobenzaldehyde
CAS Number62909-66-410203-08-4
Molecular FormulaC7H5Cl2NOC7H4Cl2O
Molecular Weight190.03 g/mol175.01 g/mol
Electronic PropertiesAmino group (electron-donating) balances the electron-withdrawing effect of chlorine atomsStronger electron-withdrawing effect due to chlorine atoms without compensating amino group
Reactivity of AldehydeModerated by the amino group's electron-donating effectMore electrophilic due to uncompensated electron-withdrawing chlorine atoms
Additional FunctionalityAmino group provides site for further transformationsLimited to reactions involving the aldehyde group and aromatic ring
ApplicationsBroader range of applications in pharmaceutical synthesisUsed as starting reagent in synthesis of β-aryl-β-amino acid enantiomers and dichlorophenylpyruvic acid

The presence of the amino group in 4-Amino-3,5-dichlorobenzaldehyde enhances its versatility in organic synthesis by providing an additional site for chemical transformations. It also modifies the electronic properties of the benzene ring, potentially affecting the reactivity of the aldehyde group and the susceptibility of the aromatic ring to various reactions.

Comparison with 2,4-Dichlorobenzaldehyde

2,4-Dichlorobenzaldehyde represents another dichlorobenzaldehyde isomer with a different substitution pattern and lacking the amino group .

Table 3: Comparison between 4-Amino-3,5-dichlorobenzaldehyde and 2,4-Dichlorobenzaldehyde

Property/Characteristic4-Amino-3,5-dichlorobenzaldehyde2,4-Dichlorobenzaldehyde
Substitution PatternChlorine atoms at meta positions relative to aldehyde; amino group at para positionChlorine atoms at ortho and para positions relative to aldehyde
Electronic EffectsBalanced electron-withdrawing (Cl) and electron-donating (NH2) effectsStrong electron-withdrawing effect, especially at para position
Electrophilicity of AldehydeModerated by amino groupEnhanced by chlorine atoms, particularly the ortho-chlorine
Reactivity in Condensation ReactionsModerate reactivity, influenced by amino groupHigher reactivity due to increased electrophilicity of the carbonyl carbon
ApplicationsPharmaceutical intermediates, including PDE-IV inhibitorsHydrazone formation, potentially faster in condensation reactions due to increased electrophilicity

According to search result , 2,4-dichlorobenzaldehyde exhibits faster reactivity in hydrazone formation compared to 3,5-dichlorobenzaldehyde due to the inductive effect and increased electrophilic strength of the carbonyl carbon. This observation suggests that the absence of an amino group and the different positioning of chlorine atoms significantly affect the reactivity of the aldehyde group.

These comparisons illustrate how subtle structural differences—such as the presence or absence of an amino group, the type and position of halogen substituents, and the relative arrangement of functional groups—can dramatically influence the chemical behavior and applications of benzaldehyde derivatives. Understanding these structure-property relationships is crucial for the rational design and utilization of these compounds in chemical synthesis and pharmaceutical development.

Current Research and Future Perspectives

Research involving 4-Amino-3,5-dichlorobenzaldehyde continues to evolve, with ongoing investigations into new synthetic methodologies and applications. This section discusses current research trends and future prospects related to this compound.

Advances in Synthetic Methodologies

Current research in organic chemistry focuses on developing more efficient, sustainable, and selective methods for the synthesis of functionalized aromatic compounds, including 4-Amino-3,5-dichlorobenzaldehyde. These advances include:

  • Green Chemistry Approaches: There is growing interest in environmentally friendly synthesis methods that minimize the use of hazardous reagents, reduce waste generation, and optimize energy consumption. Such approaches may include the development of catalytic methods, the use of renewable feedstocks, and the implementation of solvent-free or aqueous reaction conditions.

  • Flow Chemistry: Continuous-flow synthesis represents a promising approach for the efficient and scalable production of fine chemicals. The application of flow chemistry to the synthesis of compounds like 4-Amino-3,5-dichlorobenzaldehyde could offer advantages in terms of reaction control, safety, and scalability.

  • Selective Functionalization: Research into selective methods for the introduction or modification of functional groups on aromatic rings continues to advance. Such methods could provide more direct and efficient routes to 4-Amino-3,5-dichlorobenzaldehyde and related compounds.

Emerging Applications in Pharmaceutical Research

The pharmaceutical industry's ongoing quest for novel therapeutic agents drives the exploration of new applications for versatile building blocks like 4-Amino-3,5-dichlorobenzaldehyde:

  • Targeted Drug Delivery Systems: The unique structure of 4-Amino-3,5-dichlorobenzaldehyde, with its multiple functional groups, makes it a potential component in the development of linkers or conjugates for targeted drug delivery systems.

  • Fragment-Based Drug Discovery: The compound's relatively small size and functionalizable nature position it as a potential fragment for fragment-based drug discovery approaches, which involve the identification and optimization of small molecular fragments that bind to therapeutic targets.

  • Peptidomimetics and Protein-Protein Interaction Modulators: Derivatives of 4-Amino-3,5-dichlorobenzaldehyde could serve as scaffolds in the development of peptidomimetics or compounds that modulate protein-protein interactions, which represent important targets in contemporary drug discovery.

Computational Studies and Predictive Models

Advancements in computational chemistry continue to enhance our understanding of the properties and reactivity of organic compounds:

  • Structure-Property Relationships: Computational studies can elucidate the relationship between the structural features of 4-Amino-3,5-dichlorobenzaldehyde and its physical, chemical, and biological properties, guiding its application in various fields.

  • Reaction Mechanism Investigations: Computational approaches can provide insights into the mechanisms of reactions involving 4-Amino-3,5-dichlorobenzaldehyde, potentially leading to the development of more efficient and selective synthetic methods.

  • Predictive Models for Biological Activity: In silico methods for predicting the biological activity of compounds derived from 4-Amino-3,5-dichlorobenzaldehyde can accelerate the discovery and development of new therapeutic agents.

These research directions highlight the continuing relevance of 4-Amino-3,5-dichlorobenzaldehyde in various scientific disciplines and suggest promising avenues for future investigations involving this versatile compound.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator